molecular formula C6H10N2O B3109980 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 177940-19-1

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B3109980
CAS No.: 177940-19-1
M. Wt: 126.16 g/mol
InChI Key: UZCBREWTHAFSBZ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-2-6(7-8)3-5-9/h2,4,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBREWTHAFSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177940-19-1
Record name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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